![molecular formula C15H14N4O2S B2577014 2-(苄硫基)-7-甲基[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸甲酯 CAS No. 907971-20-4](/img/structure/B2577014.png)
2-(苄硫基)-7-甲基[1,2,4]三唑并[1,5-a]嘧啶-6-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a derivative of pyrimidine, which is a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is a part of a series of novel triazole-pyrimidine-based compounds .
Synthesis Analysis
The synthesis of such compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available resources.科学研究应用
- BMTP 是合成三唑并嘧啶的关键中间体,三唑并嘧啶具有多种生物活性。 研究人员利用 BMTP 作为构建模块来创建具有潜在治疗效果的新化合物 .
- BMTP 已在氢-氘 (H-D) 交换反应中进行了研究。当溶解在 CD3OD 溶剂中时,不会发生交换。然而,在加入少量 NaOD 后,观察到显著的 H-D 交换。研究人员研究了不同温度和 NaOD 浓度下的交换速率。 这些信息可以帮助理解 1,2,4-三唑并[1,5-a]嘧啶衍生物的开环反应 .
- BMTP 衍生物已被用作合成钌 (II)-Hmtpo 配合物的反应物。 此外,基于 BMTP 的化合物作为二氢乳清酸脱氢酶抑制剂,具有潜在的抗疟疾活性 .
- 研究探索了 BMTP 与 HIV TAR RNA 结合相关的药理活性。 了解这些相互作用可能有助于抗病毒药物的开发 .
- 研究人员以 BMTP 为起始化合物合成了新型 1,2,4-三唑并[1,5-a]嘧啶衍生物。 这些衍生物通常含有 1,2,4-三唑-5-硫酮席夫碱单元,可能具有多种生物学特性 .
三唑并嘧啶合成
氢-氘交换研究
钌配合物和抗疟疾活性
与 HIV TAR RNA 的结合
1,2,4-三唑并[1,5-a]嘧啶衍生物
对药物化学的贡献
未来方向
The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including “Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate”, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
作用机制
Target of Action
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . This class of compounds has been reported to exhibit significant biological activities, including acting as inhibitors of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) . Therefore, it can be inferred that Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may also target PDE enzymes.
Mode of Action
As a potential PDE inhibitor , it may bind to the active site of the enzyme, preventing the breakdown of cAMP. This would result in increased levels of cAMP within the cell, leading to a variety of downstream effects depending on the specific cell type and signaling pathways involved.
Biochemical Pathways
The primary biochemical pathway affected by Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, as a potential PDE inhibitor, would be the cAMP signaling pathway . By inhibiting PDE and thus increasing cAMP levels, it could affect numerous downstream pathways regulated by cAMP, including pathways involved in cell proliferation, inflammation, and other cellular responses.
Pharmacokinetics
It has been observed that related compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class undergo hydrogen-deuterium (h-d) exchange in the presence of a base . This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, influencing its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate would depend on its specific targets and the cells in which it is active. As a potential PDE inhibitor, its primary effect would likely be an increase in intracellular cAMP levels . This could lead to a variety of cellular responses, including changes in gene expression, cell proliferation, and inflammation, among others.
Action Environment
The action of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be influenced by various environmental factors. For instance, it has been observed that related compounds undergo H-D exchange in the presence of a base . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of its environment. Other factors, such as temperature and the presence of other molecules or drugs, could also potentially influence its action.
生化分析
Biochemical Properties
It has been observed to undergo a significant hydrogen-deuterium (H-D) exchange when dissolved in a CD3OD solvent in the presence of NaOD . This H-D exchange usually happens between D2O/CD3OD solvent and N-heterocyclic compounds and has been used to characterize protein structure, protein-protein interaction, and other chemical and biological properties .
Molecular Mechanism
It is known that the compound undergoes H-D exchange in the presence of a base . This could potentially influence its interactions with other biomolecules.
Temporal Effects in Laboratory Settings
It has been observed that the rates of H-D exchange of this compound were different under identical conditions, but were enhanced with increasing temperature and concentration of NaOD .
属性
IUPAC Name |
methyl 2-benzylsulfanyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-12(13(20)21-2)8-16-14-17-15(18-19(10)14)22-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPJRHCPZYLPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)

![2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2576933.png)
![2,4-Dibromo-6-[(2-methoxyanilino)methyl]benzenol](/img/structure/B2576934.png)
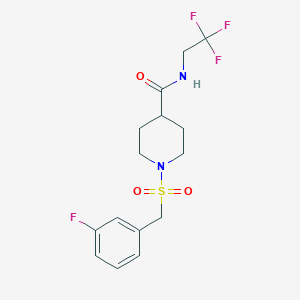
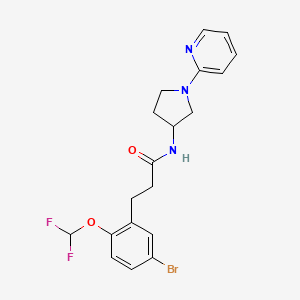
![4-[2-Oxo-2-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2576939.png)
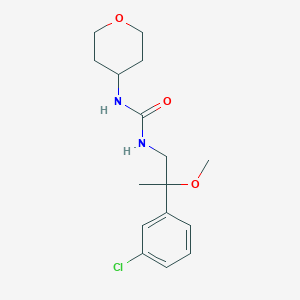
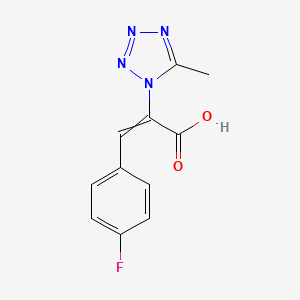

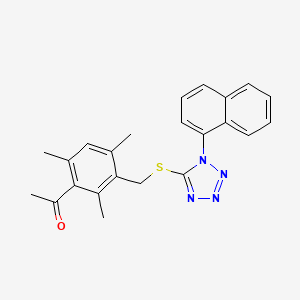
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2576950.png)
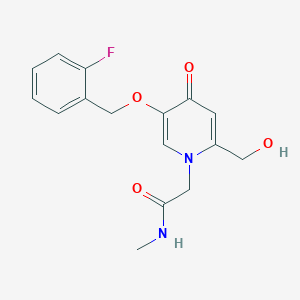
![N-(2-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2576952.png)